molecular formula C10H13IN2O B039847 N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide CAS No. 113975-32-9

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Cat. No. B039847
Key on ui cas rn: 113975-32-9
M. Wt: 304.13 g/mol
InChI Key: MWRKADKNFCJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915280B2

Procedure details

The 3-(Pivaloylamino)pyridine 15 (1.9 g, 11 mmol) and tetramethylethylene-diamine (4.0 mL, 26 mmol) were dissolved in dry THF (60 mL) and cooled to −78° C. While maintaining the temperature between −78° C. and −65° C., nBuLi (2.5 M solution in hexanes, 10.6 mL, 26.5 mmol) was added dropwise. The reaction was allowed to warm to −10° C. for 2 h, and then cooled back down to −78° C. Iodine (6.73 g, 26.5 mmol) dissoved in dry THF (20 mL) was added slowly. After stirring for 2 h at −78° C., the reaction was quenched with ice. Excess iodine was destroyed with addition of saturated potassium thiosulfate solution. The product was extracted with CH2Cl2, and the organic layers were washed with brine. The mixture was concentrated in vacuo to a black oil which was chromatographed (1:1 EtOAc/Hexanes; 2:1 EtOAc/Hexanes) to give 700 mg (23%) of 2,2-dimethyl-N-(4-iodo-3-pyridinyl)propanamide as a yellow solid. 1HNMR (DMSO-d6 300 MHz) δ 9.24 (s, 1H), 8.35 (s, 1H), 8.04 (d, 1H), 7.95 (d, 1H), 1.26 (s, 9H). MS (ES+)=305.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
6.73 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].CN(C)CCN(C)C.[Li]CCCC.[I:27]I>C1COCC1>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[I:27])=[O:6]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)NC=1C=NC=CC1
Name
Quantity
4 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
6.73 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled back down to −78° C
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ice
CUSTOM
Type
CUSTOM
Details
Excess iodine was destroyed with addition of saturated potassium thiosulfate solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a black oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed (1:1 EtOAc/Hexanes; 2:1 EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)NC=1C=NC=CC1I)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.